molecular formula C24H18FN3OS B2976633 2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-99-1

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2976633
M. Wt: 415.49
InChI Key: HRENEFVILZVUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one” is a chemical substance with the molecular formula C24H18FN3OS1. It has a molecular weight of 415.491.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information about the synthesis of this compound. It’s possible that the synthesis process is proprietary or not publicly available.



Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimido[5,4-b]indol-4-one core, with a 3-fluorophenyl group attached via a methylsulfanyl linker, and a 4-methylphenyl group attached directly1.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find any specific information about the chemical reactions involving this compound.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not specified in the available resources. However, based on its molecular structure, we can infer that it might have typical properties of similar organic compounds.


Scientific Research Applications

Applications in Materials Science

One study discusses the synthesis of transparent aromatic polyimides with high refractive indices and small birefringences, utilizing thiophenyl-substituted benzidines, which are structurally related to the compound . These materials exhibit good thermomechanical stabilities and potential applications in advanced optoelectronic devices (Tapaswi et al., 2015).

Organic Synthesis and Chemical Properties

Research into the nucleophilic substitution of the methylsulfanyl group in pyrimidin-4-ones, a structural motif related to the compound, reveals insights into the reactivity and potential synthetic applications of such compounds in organic chemistry (Kheifets et al., 2004).

Medicinal Chemistry and Biological Activities

A study on the discovery, synthesis, and molecular corroboration of novel pyrazoles, which share a similar heterocyclic core with the compound of interest, highlights the importance of such structures in drug discovery, particularly for their antioxidant, anti-cancer, and anti-inflammatory properties (Thangarasu et al., 2019).

Synthesis of Structurally Related Compounds

The synthesis of iminophosphorane-mediated annelation of a pyridine or pyrimidine ring into an indole ring to create β-, γ-carbolines, and pyrimido[4,5-b]indole derivatives demonstrates the synthetic utility of compounds structurally related to "2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one" (Molina & Fresneda, 1988).

Safety And Hazards

This compound is not intended for human or veterinary use1. It’s for research use only1. Specific safety and hazard information is not available in the resources.


Future Directions

The future directions for this compound are not specified in the available resources. It’s possible that it’s still under research or not publicly disclosed.


Please note that this information is based on the limited resources available and may not be fully accurate or comprehensive. For more detailed information, please refer to specific scientific literature or contact the relevant researchers or institutions.


properties

IUPAC Name

2-[(3-fluorophenyl)methylsulfanyl]-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3OS/c1-15-9-11-18(12-10-15)28-23(29)22-21(19-7-2-3-8-20(19)26-22)27-24(28)30-14-16-5-4-6-17(25)13-16/h2-13,26H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRENEFVILZVUBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((3-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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